molecular formula C21H18ClFN4O3 B11433272 8-(2-chloro-4-fluorophenoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-(2-chloro-4-fluorophenoxy)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11433272
M. Wt: 428.8 g/mol
InChI Key: GWBFXWUIQYDDQD-UHFFFAOYSA-N
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Description

8-(2-CHLORO-4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorofluorophenoxy group, a dimethyl group, and a methylphenylmethyl group attached to a tetrahydropurine core

Preparation Methods

The synthesis of 8-(2-CHLORO-4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chlorofluorophenoxy Intermediate: This step involves the reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent under basic conditions to form the chlorofluorophenoxy intermediate.

    Introduction of the Dimethyl Group:

    Attachment of the Methylphenylmethyl Group: This step involves the reaction of the chlorofluorophenoxy intermediate with a methylphenylmethyl halide under basic conditions to form the desired product.

    Cyclization to Form the Tetrahydropurine Core: The final step involves the cyclization of the intermediate to form the tetrahydropurine core, which is achieved through a condensation reaction under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

8-(2-CHLORO-4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halides or alkyl groups can be introduced or replaced using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(2-CHLORO-4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-CHLORO-4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to its biological effects.

    Pathway Modulation: The compound may modulate specific cellular pathways, such as those involved in inflammation, cell proliferation, or apoptosis, to exert its therapeutic effects.

Comparison with Similar Compounds

8-(2-CHLORO-4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

IUPAC Name

8-(2-chloro-4-fluorophenoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H18ClFN4O3/c1-12-4-6-13(7-5-12)11-27-17-18(25(2)21(29)26(3)19(17)28)24-20(27)30-16-9-8-14(23)10-15(16)22/h4-10H,11H2,1-3H3

InChI Key

GWBFXWUIQYDDQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2OC4=C(C=C(C=C4)F)Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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